![molecular formula C7HF7O B1351059 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol CAS No. 2787-79-3](/img/structure/B1351059.png)
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
Overview
Description
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol, also known as Perfluoro-p-cresol, is an organofluorine compound and an aryl fluorinated building block . It is a colorless liquid with hygroscopic properties and a faintly phenolic odor .
Synthesis Analysis
This compound has been prepared using octafluorotoluene as the starting reagent .Molecular Structure Analysis
The molecular formula of this compound is C7HF7O . The SMILES string representation is Oc1c(F)c(F)c(c(F)c1F)C(F)(F)F .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . It has a refractive index of 1.414 (lit.) . The boiling point is 163-164°C (lit.) , and the density is 1.713 g/mL at 25°C (lit.) . The molecular weight is 234.07 .Scientific Research Applications
1. Optoelectronic Devices
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol is utilized in the field of materials for energy solutions, particularly in the development of optoelectronic devices. This compound, identified as F4TCNQ, exhibits significant electrical properties, contributing to the optimization of devices based on organic compounds and polymers. Its optical properties, including fluorescence emission, play a crucial role in the design of energy technology systems (Rubino et al., 2021).
2. Interaction with Lanthanide Alkoxides
The compound shows reactivity with lanthanide alkoxides, forming mononuclear bis(cyclopentadienyl)lanthanide alkoxides. These interactions are significant in the study of organometallic chemistry, offering insights into the behavior of these elements in various chemical environments (Poremba et al., 1995).
3. Probes in Liposomal Systems
Research on fluorinated phenols, including 2,3,5,6-tetrafluorophenol, has provided valuable data on their behavior as pH-sensitive probes in mixed liposomal systems. Such studies are crucial in understanding the interaction between probes and liposomes, which has implications in drug delivery and pharmaceutical research (Gasbarri & Angelini, 2014).
4. Polymer Synthesis
This compound is also involved in the synthesis of specific polymers like poly-p-oxyperfluorobenzylene. The synthesis process and the resultant polymers' structures have been a subject of study, indicating its potential applications in materials science and polymer chemistry (Antonucci & Wall, 1967).
5. Emission Spectra in Gaseous Phase
Studies have been conducted on the emission spectra of cations of fluorinated phenols, including 2,3,5,6-tetrafluorophenol, in the gas phase. These studies provide insights into the electronic transitions and properties of these compounds, which are relevant in fields like atmospheric chemistry and spectroscopy (Maier et al., 1980).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be an aryl fluorinated building block , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
As an aryl fluorinated building block, it likely interacts with its targets through the formation of covalent bonds, contributing to the structure and function of larger molecules .
Result of Action
As an aryl fluorinated building block, it is likely involved in the synthesis of more complex molecules, potentially influencing their structure and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol . For instance, it is recommended to store the compound under inert gas and avoid exposure to air . Furthermore, it is a colorless liquid having hygroscopic properties and a faintly phenolic odor .
properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF7O/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10/h15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQGKHUTYHEFBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380258 | |
Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | |
CAS RN |
2787-79-3 | |
Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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